1,3-Dichloro-4-iodoisoquinoline
Overview
Description
1,3-Dichloro-4-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄Cl₂IN. It is part of the isoquinoline family, characterized by a fused benzene and pyridine ring structure. This compound is notable for its unique substitution pattern, where chlorine atoms are located at the 1 and 3 positions, and an iodine atom is at the 4 position on the isoquinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-iodoisoquinoline can be synthesized through a multi-step process. One common method involves the lithiation of 1,3-dichloroisoquinoline using lithium diisopropylamide in tetrahydrofuran at -78°C, followed by the addition of iodine at room temperature . This reaction sequence ensures the selective introduction of the iodine atom at the 4 position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-4-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings, where the iodine atom serves as a reactive site for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid yields 1,3-dichloro-4-phenylisoquinoline .
Scientific Research Applications
1,3-Dichloro-4-iodoisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-iodoisoquinoline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroisoquinoline: Lacks the iodine atom at the 4 position, making it less reactive in certain coupling reactions.
4-Iodoisoquinoline: Lacks the chlorine atoms at the 1 and 3 positions, affecting its chemical reactivity and biological activity.
1,3-Dibromo-4-iodoisoquinoline: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties
Uniqueness
1,3-Dichloro-4-iodoisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine and iodine atoms allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
1,3-dichloro-4-iodoisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2IN/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOMLUVPMDOWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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